molecular formula C17H17FN2O5S B7571666 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

Número de catálogo B7571666
Peso molecular: 380.4 g/mol
Clave InChI: ODBBCQUJWAHYJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. It acts as a selective antagonist of the P2X3 receptor, which is involved in the transmission of sensory signals from the airways to the brain. By blocking this receptor, AF-219 can reduce the sensitivity of the cough reflex and provide relief to patients suffering from chronic cough.

Mecanismo De Acción

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid works by blocking the P2X3 receptor, which is expressed in sensory neurons that innervate the airways. This receptor is activated by ATP released from damaged or inflamed tissues, leading to the transmission of sensory signals to the brain and the initiation of the cough reflex. By blocking this receptor, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid can reduce the sensitivity of the cough reflex and provide relief to patients with chronic cough.
Biochemical and physiological effects:
5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to selectively block the P2X3 receptor without affecting other P2X receptors or ion channels. This selectivity is important for minimizing potential side effects and maintaining normal respiratory function. 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has also been shown to have a long half-life and good oral bioavailability, which are important pharmacokinetic properties for a drug intended for chronic use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has several advantages for lab experiments, including its selectivity, potency, and well-characterized mechanism of action. However, its moderate yield and complex synthesis may limit its availability for some studies. In addition, its focus on a specific receptor may limit its applicability to broader research questions.

Direcciones Futuras

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has potential for further development in the treatment of chronic cough and other sensory disorders. Future research could focus on optimizing its pharmacokinetic properties, exploring its effects on other sensory receptors and ion channels, and investigating its potential for combination therapy with other cough suppressants. In addition, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid could be studied in animal models of other sensory disorders, such as neuropathic pain or itch, to explore its broader therapeutic potential.

Métodos De Síntesis

The synthesis of 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid involves several steps, starting from commercially available starting materials. The key intermediate is 5-amino-2,4-dimethylbenzoic acid, which is converted to the final product through a series of reactions involving sulfonation, acetylation, and fluorination. The overall yield of the synthesis is around 20%, which is considered to be moderate.

Aplicaciones Científicas De Investigación

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of chronic cough. In animal models, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to reduce cough frequency and intensity without affecting normal respiratory function. In human studies, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been found to be well-tolerated and effective in reducing cough frequency and severity in patients with refractory chronic cough.

Propiedades

IUPAC Name

5-[(3-acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-9-6-10(2)16(8-13(9)17(22)23)26(24,25)20-12-4-5-14(18)15(7-12)19-11(3)21/h4-8,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBCQUJWAHYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)F)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.